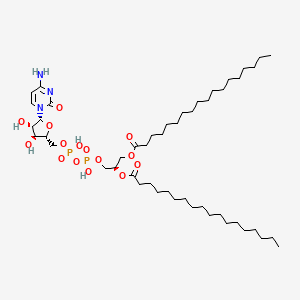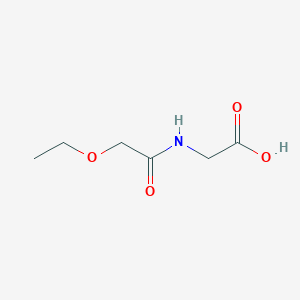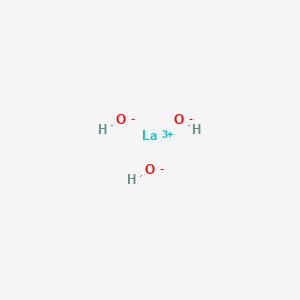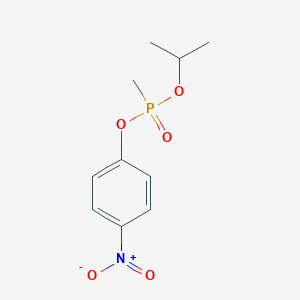
2-Propilmetilfosfonato de 4-nitrofenilo
Descripción general
Descripción
4-Nitrophenyl 2-propylmethylphosphonate (NPPMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a phosphonate ester that contains a nitrophenyl group and a propylmethyl group. NPPMP is primarily used as a precursor in the synthesis of various organophosphorus compounds, which have diverse applications in the fields of medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
Reducción Catalítica de Nitrofenol
2-Propilmetilfosfonato de 4-nitrofenilo: puede utilizarse en la reducción catalítica de nitrofenol, una reacción de referencia para evaluar la actividad de los materiales nanoestructurados. Este proceso es significativo por sus aplicaciones en la remediación ambiental y los procesos industriales .
Radiofluoración de Biomoléculas
Este compuesto sirve como un éster activado para la radiofluoración indirecta, un paso crucial en la preparación de radiofármacos para la imagenología por tomografía por emisión de positrones (PET). Ofrece un método simplificado de un solo paso para preparar sintones de acilación marcados con 18F, que son esenciales para rastrear procesos fisiológicos a nivel celular .
Tecnologías de Detección Óptica
En la detección óptica, los derivados de This compound, como la tetrakis(4-nitrofenil)porfirina, se utilizan para la detección de gases. Estos sensores se basan en los cambios del espectro de absorción tras la exposición al gas y tienen aplicaciones en el monitoreo ambiental y la seguridad .
Direcciones Futuras
The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a promising area of research . This reaction has been used as a benchmark to assess the activity of various nanostructured materials . Future research may focus on the synthesis of more efficient catalytic nanostructured materials and their use in the reduction of nitrophenol .
Mecanismo De Acción
Target of Action
“4-Nitrophenyl 2-propylmethylphosphonate” is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes The primary targets of this compound are not explicitly mentioned in the available resources
Biochemical Pathways
The compound has been found to interact with certain genes, affecting their activity . For instance, it has been observed that “4-Nitrophenyl 2-propylmethylphosphonate” results in decreased activity of BCHE protein . It also promotes the reaction where PON1 protein results in increased hydrolysis of and results in decreased activity of 4-nitrophenyl 2-propylmethylphosphonate . These interactions can affect various biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of “4-Nitrophenyl 2-propylmethylphosphonate” are linked to its interactions with its targets. For example, it has been observed to decrease the activity of BCHE protein and affect the activity of PON1 protein . These interactions can lead to various molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
4-Nitrophenyl 2-propylmethylphosphonate plays a significant role in biochemical reactions, particularly in the hydrolysis process. It interacts with enzymes such as paraoxonase 1 (PON1), which increases the hydrolysis of the compound, thereby decreasing its activity
Cellular Effects
The effects of 4-Nitrophenyl 2-propylmethylphosphonate on various cell types and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with PON1 protein results in increased hydrolysis, which can affect cellular metabolism and gene expression . These interactions highlight the compound’s potential impact on cellular functions and its importance in biochemical research.
Molecular Mechanism
At the molecular level, 4-Nitrophenyl 2-propylmethylphosphonate exerts its effects through binding interactions with biomolecules. The compound’s interaction with PON1 protein leads to enzyme inhibition, which in turn affects gene expression and cellular metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl 2-propylmethylphosphonate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s activity decreases over time due to hydrolysis by enzymes like PON1 . This information is vital for designing experiments and understanding the compound’s behavior in biological systems.
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl 2-propylmethylphosphonate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical research .
Metabolic Pathways
4-Nitrophenyl 2-propylmethylphosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s hydrolysis by PON1 protein is a key metabolic pathway that influences its activity and effects on cellular metabolism
Transport and Distribution
The transport and distribution of 4-Nitrophenyl 2-propylmethylphosphonate within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific tissues, which is important for understanding its behavior in biological systems .
Subcellular Localization
4-Nitrophenyl 2-propylmethylphosphonate’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function
Propiedades
IUPAC Name |
1-[methyl(propan-2-yloxy)phosphoryl]oxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c1-8(2)15-17(3,14)16-10-6-4-9(5-7-10)11(12)13/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVIWJFWCEDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275753, DTXSID401245318 | |
| Record name | 4-Nitrophenyl 2-propylmethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylethyl 4-nitrophenyl P-methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3735-97-5, 152322-41-3 | |
| Record name | 1-Methylethyl 4-nitrophenyl P-methylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 2-propylmethylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl 2-propylmethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylethyl 4-nitrophenyl P-methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




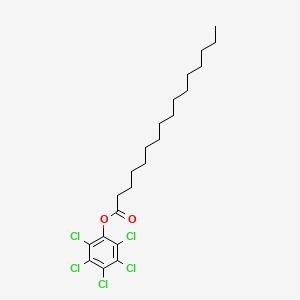
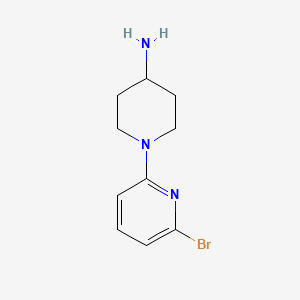
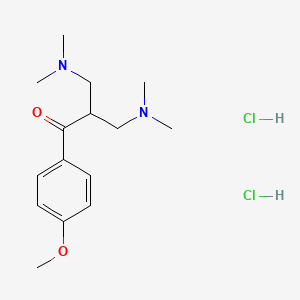
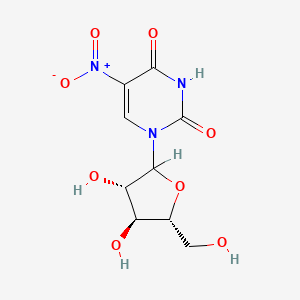

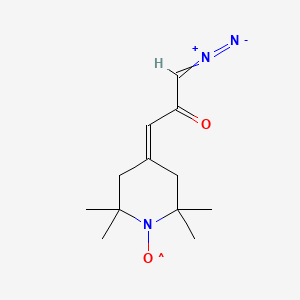
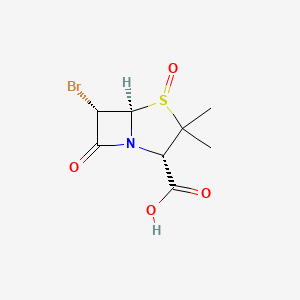
![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)

